molecular formula C22H23N3O3S2 B2685518 N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941922-19-6

N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2685518
CAS No.: 941922-19-6
M. Wt: 441.56
InChI Key: LNRWDLWNQVYNAH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a thiazole ring, an acetamide group, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.

  • Introduction of the Acetamide Group: : The acetamide group is introduced through an acylation reaction. This can be achieved by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

  • Substitution Reactions: : The methoxy and methyl groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the acetamide and thiazole rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for these transformations.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: NBS or NCS in the presence of a solvent like dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is explored for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit significant biological activities, and this compound is no exception. It is tested against various bacterial and fungal strains to evaluate its efficacy.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies focus on its pharmacokinetics, toxicity, and efficacy in disease models.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s thiazole ring and acetamide group are likely crucial for its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.

    Receptors: It could interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.

    Acetamide Derivatives: N-phenylacetamide and N-(2-methoxyphenyl)acetamide are structurally related and are studied for their pharmacological properties.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-4-7-16(8-5-14)23-21(27)13-30-22-24-17(12-29-22)11-20(26)25-18-10-15(2)6-9-19(18)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWDLWNQVYNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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